molecular formula C16H22N2O2 B12703368 2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- CAS No. 85239-25-4

2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)-

Cat. No.: B12703368
CAS No.: 85239-25-4
M. Wt: 274.36 g/mol
InChI Key: FCHUHYJBMDOTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is a synthetic organic compound that features a quinoline moiety linked to a diethylamino group via a propanol chain. Compounds with quinoline structures are often of interest due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- typically involves the following steps:

    Formation of the quinoline intermediate: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the propanol chain: The quinoline intermediate is then reacted with a suitable alkylating agent to introduce the propanol chain.

    Introduction of the diethylamino group: The final step involves the reaction of the intermediate with diethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanol chain, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could potentially target the quinoline ring or the propanol chain, depending on the conditions used.

    Substitution: The diethylamino group and the quinoline moiety may participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol chain could yield 2-Propanone 1-(diethylamino)-3-(8-quinolinyloxy)-.

Scientific Research Applications

2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a fluorescent probe due to the quinoline moiety.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline moiety could play a key role in binding to molecular targets, while the diethylamino group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol 1-(dimethylamino)-3-(8-quinolinyloxy)-: Similar structure but with dimethylamino instead of diethylamino.

    2-Propanol 1-(diethylamino)-3-(6-quinolinyloxy)-: Similar structure but with the quinoline moiety attached at a different position.

    2-Propanol 1-(diethylamino)-3-(8-isoquinolinyloxy)-: Similar structure but with an isoquinoline moiety instead of quinoline.

Uniqueness

2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is unique due to its specific combination of functional groups and their arrangement, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

85239-25-4

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(diethylamino)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C16H22N2O2/c1-3-18(4-2)11-14(19)12-20-15-9-5-7-13-8-6-10-17-16(13)15/h5-10,14,19H,3-4,11-12H2,1-2H3

InChI Key

FCHUHYJBMDOTEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=CC=CC2=C1N=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.